Trimethyl hexamethylene diamine

Epoxy Curing Agents Formulation Viscosity Aliphatic Diamines

Select Trimethyl hexamethylene diamine (TMD) for its unmatched combination of low viscosity and high reactivity. Its branched acyclic architecture enables VOC-compliant epoxy formulations without reactive diluents and cures reliably under cold, moist conditions. In polyamides, TMD boosts melting point by 25 °C and tensile strength by 10 MPa over HMDA. Essential for transparent, high-clarity engineering thermoplastics and durable outdoor composites.

Molecular Formula C9H22N2
Molecular Weight
CAS No. 25513-64-8
Cat. No. B1164902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl hexamethylene diamine
CAS25513-64-8
Molecular FormulaC9H22N2
Structural Identifiers
SMILESCC(CCN)CC(C)(C)CN
InChIInChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethyl hexamethylene diamine (CAS 25513-64-8) Technical Baseline for Epoxy, Polyamide, and Polyurethane Procurement


Trimethyl hexamethylene diamine (CAS 25513-64-8), also designated as TMD or 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine, is a branched aliphatic diamine with the molecular formula C₉H₂₂N₂ and a molecular weight of 158.28 g/mol . This compound is commercially supplied as an approximately 1:1 isomeric mixture of the 2,2,4- and 2,4,4-trimethyl regioisomers [1] and serves as a versatile monomer and curing agent in the synthesis of epoxy resins, polyamides, and polyurethanes [2].

Why Generic Substitution of Trimethyl Hexamethylene Diamine with Linear or Cycloaliphatic Diamines Fails in Critical Applications


Generic substitution of TMD with alternative diamines such as hexamethylene diamine (HMDA) or isophorone diamine (IPDA) is not feasible without altering key performance metrics due to fundamental differences in molecular architecture. The branched, acyclic structure of TMD imparts a lower viscosity compared to its linear aliphatic counterparts , while its lack of a rigid cycloaliphatic ring confers distinct curing kinetics and film-forming properties relative to IPDA [1]. Furthermore, the presence of methyl substituents on the diamine backbone significantly modifies the solubility and thermal behavior of resulting polyamides compared to those derived from HMDA [2]. These structural distinctions necessitate a data-driven selection process rather than simple interchangeability.

Trimethyl Hexamethylene Diamine (TMD) Quantified Differentiation Against HMDA and IPDA: An Evidence-Based Procurement Guide


Viscosity Advantage of TMD over Linear Hexamethylene Diamine for Low-Viscosity Epoxy Formulations

The branched molecular structure of TMD results in a significantly lower neat viscosity compared to linear diamines like hexamethylene diamine (HMDA). This property is critical for formulators seeking to minimize or eliminate the use of volatile organic solvents or non-reactive diluents. Vendor technical data indicates that TMD exhibits a viscosity in the range of 200-300 centipoise at 25°C, whereas comparable linear diamines present viscosities around 500 centipoise under identical conditions .

Epoxy Curing Agents Formulation Viscosity Aliphatic Diamines

Solubility and Kinetic Behavior of TMD-Derived Polyamides Compared to Linear Analogs

In solution polyamidation studies using diphenyl terephthalate as an activated diester, the polyamide formed from TMD (a 1:1 mixture of 2,2,4- and 2,4,4-trimethyl isomers) in dimethyl sulfoxide remained completely soluble throughout the polymerization. This is in contrast to polyamides derived from linear hexamethylene diamine (HMDA), which typically precipitate from DMSO solution, limiting molecular weight build-up in homogeneous conditions [1]. Kinetic analysis revealed that the reaction with TMD obeyed overall second-order kinetics with the principle of equal reactivity of functional groups fulfilled for number-average degrees of polymerization (Pₙ) ≥ 16 [1].

Polyamide Synthesis Reaction Kinetics Solubility

Comparative Thermal and Mechanical Performance of TMD vs. HMDA in Crystalline Copolyamides

In crystalline copolyamides synthesized from terephthalic acid and mixtures of hexamethylene diamine (HMDA) and TMD, the incorporation of TMD modifies the thermal and mechanical profile. Data from European Patent EP0121983B1 demonstrates that a copolyamide containing 70 mol% TMD (relative to total diamine) and 30% glass fiber reinforcement exhibits a melting point of 305°C and a tensile strength of 170 MPa. In comparison, a formulation with a higher HMDA content (60 mol% HMDA, 40 mol% TMD) and identical glass fiber loading yields a lower melting point of 280°C and a tensile strength of 160 MPa [1].

Copolyamide Thermal Properties Glass Fiber Reinforcement

Low-Temperature and High-Humidity Curing Performance of TMD-Cresyl Glycidyl Ether Adducts

Adducts of TMD with cresyl glycidyl ether have been specifically formulated to address the performance deficiencies of conventional amine curing agents under adverse application conditions. According to U.S. Patent 9,790,319, these TMD-based adducts cure rapidly even in moist, cold environments without exhibiting blushing (surface defects caused by amine-CO₂ reaction). The resulting films exhibit high hardness and surface quality with minimal yellowing upon UV exposure [1]. This performance profile contrasts with adducts derived from 1,5-diamino-2-methylpentane, which were noted in the same patent to exhibit insufficient curing speed and suboptimal surface quality under comparable conditions [1].

Epoxy Coatings Low-Temperature Cure Blushing Resistance

Weathering Stability of TMD-Cured Epoxy Systems: Retention of Mechanical Properties

Epoxy resin systems cured with TMD (specifically 2,2,4-trimethyl-1,6-hexanediamine, TMDA) demonstrate quantifiable resistance to environmental degradation. In accelerated weathering studies (6 months exposure to UV and moisture), DGEBA-TMDA systems exhibited a reduction in tensile strength. However, when the same system was reinforced with 2% microcrystalline cellulose (MCC), the composite (DGEBA-TMDA/2%MCC) showed significantly less reduction in tensile strength after 6 months compared to the unfilled DGEBA-TMDA baseline [1]. While a direct comparison to a different diamine curing agent was not provided, this data establishes a quantitative baseline for the weathering performance of TMD-cured epoxies [1].

Epoxy Durability Accelerated Weathering Mechanical Property Retention

Adduction Compatibility and Low-Viscosity Profile of TMD in Epoxy Curing Agent Formulations

TMD can be adducted with monoepoxides such as cresyl glycidyl ether to yield low-viscosity curing agents suitable for low-emission epoxy coatings [1]. The adduction process with TMD maintains a workable viscosity profile that permits formulation with minimal or no non-reactive diluents, addressing the industry demand for low-VOC systems. This is contrasted in the patent literature with adducts of other amines, such as those with polyalkylene glycol monoglycidyl ethers, which may have low viscosity but result in cured films with insufficient hardness or poor surface quality [1].

Epoxy Curing Agent Adduction Viscosity

Trimethyl Hexamethylene Diamine (TMD): Evidence-Backed Application Scenarios for High-Performance Materials


Low-Viscosity, Low-Emission Epoxy Flooring and Marine Coatings

Formulators targeting VOC-compliant, high-solids epoxy coatings should select TMD or TMD-based adducts. The intrinsic low viscosity of TMD (200-300 cP at 25°C) allows for the creation of self-leveling formulations with reduced or eliminated non-reactive diluents. Furthermore, TMD-cresyl glycidyl ether adducts cure reliably under moist, cold conditions without blushing, producing films with high hardness and superior surface quality [1]. This combination of processing and performance attributes is directly supported by patent claims for low-emission room temperature-curing systems [1].

Synthesis of High-Temperature, Glass-Reinforced Crystalline Copolyamides

For engineering thermoplastic applications requiring elevated thermal resistance (e.g., automotive under-hood components, electrical connectors), TMD is a critical monomer for synthesizing high-melting copolyamides. Direct comparative data from EP0121983B1 shows that increasing the TMD content in a terephthalic acid-based copolyamide from 40 mol% to 70 mol% (with 30% glass fiber) increases the melting point by 25°C (from 280°C to 305°C) and tensile strength by 10 MPa (from 160 MPa to 170 MPa) [2]. This evidence provides a clear rationale for prioritizing TMD over HMDA in these demanding applications.

Homogeneous Solution Polymerization for Transparent Polyamide Engineering Plastics

Researchers and manufacturers developing transparent polyamides (e.g., for optical or high-clarity applications) should utilize TMD as the diamine component. Unlike linear diamines such as HMDA, which yield polyamides that precipitate from DMSO, TMD-derived polyamides remain soluble throughout polymerization [3]. This enables homogeneous reaction conditions, facilitating the synthesis of high molecular weight polymers with the optical clarity and uniformity required for specialized engineering thermoplastics like Trogamid® [3].

Development of Durable Epoxy Composites for Outdoor and Civil Engineering Applications

When formulating epoxy composites for long-term outdoor exposure (e.g., wind turbine blades, bridge coatings, architectural elements), TMD-cured matrices offer a quantifiable baseline of weathering resistance. Accelerated weathering studies confirm that DGEBA-TMDA systems, especially when reinforced with 2% microcrystalline cellulose, exhibit reduced loss of tensile strength after 6 months of UV and moisture exposure compared to unfilled controls [4]. This evidence supports the selection of TMD as a curing agent for applications where retention of mechanical integrity under environmental stress is paramount.

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